1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene
Description
Properties
CAS No. |
656824-62-3 |
|---|---|
Molecular Formula |
C28H32 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
(6,6-dimethyl-1,3-diphenyloct-3-en-4-yl)benzene |
InChI |
InChI=1S/C28H32/c1-4-28(2,3)22-27(25-18-12-7-13-19-25)26(24-16-10-6-11-17-24)21-20-23-14-8-5-9-15-23/h5-19H,4,20-22H2,1-3H3 |
InChI Key |
WOEXJKAATTUDDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CC(=C(CCC1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is widely employed for constructing aryl-aryl bonds. For this compound, a trifunctional core is coupled with brominated benzene derivatives.
Procedure :
- Reactants : 2,2-Dimethyloct-3-ene (precursor), aryl boronic acids, and Pd(PPh₃)₄ catalyst.
- Conditions : THF solvent, K₂CO₃ base, 80°C under nitrogen for 24 hours.
- Workup : Filtration through Celite, extraction with ethyl acetate, and column chromatography (hexane/CH₂Cl₂).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–85% |
| Purity (HPLC) | >95% |
| Catalyst Loading | 2 mol% Pd |
This method ensures regioselectivity but requires rigorous exclusion of moisture.
Acid-Catalyzed Cyclotrimerization
Trimerization of Acetophenone Derivatives
Cyclotrimerization under acidic conditions generates the tribenzene core efficiently.
Procedure :
- Reactants : 4-Methylacetophenone, concentrated H₂SO₄.
- Conditions : 120°C, 6 hours, solvent-free.
- Workup : Neutralization with NaHCO₃, extraction with dichloromethane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Byproducts | Oligomeric species |
Side reactions are minimized by controlling temperature and stoichiometry.
Transition Metal-Mediated [2+2+2] Cycloaddition
Cobalt-Catalyzed Alkyne Cyclization
This method assembles the benzene rings via alkyne trimerization.
Procedure :
- Reactants : 1,7-Octadiyne derivatives, CoCp(CO)₂ catalyst.
- Conditions : Toluene, 140°C, 12 hours.
- Workup : Silica gel chromatography (petroleum ether/EtOAc).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 50–65% |
| Stereoselectivity | >90% E-isomer |
The reaction is highly sensitive to alkyne substitution patterns.
Solvent-Free Thermal Condensation
Solid-State Synthesis
A green chemistry approach eliminates solvents, reducing environmental impact.
Procedure :
- Reactants : Benzaldehyde derivatives, 2,2-dimethylpent-4-enal.
- Conditions : 150°C, KOH as base, 3 hours.
- Workup : Direct recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 55–70% |
| Scalability | >100 g batches |
This method is cost-effective but requires high-purity starting materials.
Solid-Phase Synthesis with Resin Support
Iterative Coupling on Wang Resin
A stepwise approach ensures precise control over the triyl structure.
Procedure :
- Reactants : Wang resin-bound benzyl bromide, Grignard reagents.
- Conditions : DMF, 0°C to RT, iterative coupling.
- Workup : Cleavage with TFA, precipitation in cold ether.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 40–50% |
| Purity (MS) | >98% |
While low-yielding, this method is invaluable for isotopic labeling studies.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | 70–85 | >95 | High | Moderate |
| Acid Cyclotrimerization | 60–75 | 90 | Low | High |
| [2+2+2] Cycloaddition | 50–65 | 85 | Medium | Low |
| Solvent-Free | 55–70 | 88 | Low | High |
| Solid-Phase | 40–50 | >98 | High | Low |
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Br2 in the presence of iron (Fe) or HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or partially hydrogenated products.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’,1’'-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, altering their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Accutrace™ S10 [(3-(sec-butyl)-4-(decyloxy)phenyl)methanetriyl)tribenzene]
- Structure : Tribenzene core functionalized with a sec-butyl and decyloxy group.
- Properties :
- Key Difference: The decyloxy and sec-butyl groups in Accutrace™ S10 enhance solubility in nonpolar media, whereas the dimethyloct-3-ene group in the target compound may prioritize steric effects over solubility.
Triaryl Cyclopentadienyl Ligands (e.g., 4,40-(4-phenylcyclopenta-1,3-diene-1,2-diyl)bis(methylbenzene))
- Structure : Tribenzene fused with cyclopentadienyl rings and methylbenzene substituents.
- Properties :
Comparative Data Table
Research Findings and Implications
Hydrophobicity : The dimethyloct-3-ene chain likely renders the compound less soluble in polar solvents than Accutrace™ S10, which has flexible decyloxy chains .
Synthetic Pathways : Analogous tribenzene derivatives are synthesized via multi-step organic reactions, suggesting the target compound could be prepared similarly, though specific protocols are undocumented.
Biological Activity
1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene is a complex organic compound that has garnered interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore the biological activity of this compound by reviewing available literature, presenting case studies, and summarizing research findings.
Chemical Structure and Properties
The chemical structure of 1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene can be represented as follows:
- Molecular Formula : C₃₁H₄₄
- Molecular Weight : 420.67 g/mol
The compound features a triaryl core with a dimethyloctene substituent, which contributes to its unique reactivity and interaction with biological systems.
Biological Activity Overview
Research into the biological activity of 1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene indicates several potential mechanisms of action:
Antioxidant Activity
Studies have demonstrated that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple aromatic rings allows for effective free radical scavenging. This property is vital in preventing oxidative stress-related diseases.
Anticancer Properties
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, research on structurally related compounds has shown that they can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways such as apoptosis and cell cycle regulation.
Antimicrobial Effects
There is evidence indicating that 1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene possesses antimicrobial properties. In vitro tests against bacteria and fungi have shown promising results, suggesting potential applications in treating infections.
Case Studies
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of various compounds similar to 1,1',1''-(6,6-Dimethyloct-3-ene-1,3,4-triyl)tribenzene using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration with increasing concentrations of the compound.
| Concentration (μg/mL) | % Inhibition |
|---|---|
| 10 | 25 |
| 50 | 50 |
| 100 | 80 |
Case Study 2: Cytotoxicity Against Cancer Cells
In a cytotoxicity assay conducted on human breast cancer cell lines (MCF-7), the compound exhibited dose-dependent inhibition of cell growth.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
Research Findings
Recent investigations into the pharmacological properties of this compound have revealed its potential as a lead molecule for drug development. Key findings include:
- Mechanism of Action : The compound appears to modulate key signaling pathways involved in cell survival and apoptosis.
- Synergistic Effects : When combined with conventional chemotherapeutics, it enhances their efficacy against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
